N-phenylcyclopropanecarboxamide

Descripción general

Descripción

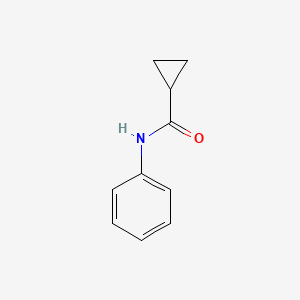

N-phenylcyclopropanecarboxamide is an organic compound with the molecular formula C10H11NO It consists of a cyclopropane ring attached to a phenyl group and a carboxamide group

Synthetic Routes and Reaction Conditions:

Cyclopropanation Reaction: One common method involves the cyclopropanation of phenylacetic acid derivatives using reagents like diazomethane or Simmons-Smith reagents.

Amide Formation: The carboxamide group can be introduced through the reaction of cyclopropanecarboxylic acid with aniline under dehydration conditions.

Industrial Production Methods: Industrial production typically involves optimizing these reactions for large-scale synthesis, ensuring high yield and purity. Catalysts and specific reaction conditions are fine-tuned to achieve efficient production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropane ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Substitution: Strong nucleophiles and appropriate solvents are used to facilitate substitution reactions.

Major Products Formed:

Oxidation: Cyclopropanecarboxylic acid or phenylacetic acid derivatives.

Reduction: Cyclopropanecarboxylamine.

Substitution: Various substituted cyclopropanecarboxamides.

Mecanismo De Acción

Target of Action

N-phenylcyclopropanecarboxamide has been found to interact with multiple targets. One of its primary targets is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic multiprotein signaling complex that mediates the secretion of potent inflammatory mediators . It is associated with the pathogenesis of many common neurodegenerative diseases . Another target of this compound is the orexin 1 and orexin 2 receptors . These receptors are involved in the regulation of feeding behavior and sleep-wakefulness cycle .

Mode of Action

This compound acts as an inhibitor of the NLRP3 inflammasome . The activation of the NLRP3 inflammasome is controlled by a two-step signal, the priming step (signal 1) and the activating step (signal 2). The signal 1 is induced by the activation of the transcriptional factor NF-κB, resulting in the upregulation of NLRP3 and pro-IL-1β . This compound also acts as an antagonist of orexin 1 and orexin 2 receptors , thereby affecting the regulation of feeding behavior and sleep-wakefulness cycle .

Biochemical Pathways

Given its targets, it can be inferred that it affects theinflammatory pathways mediated by the NLRP3 inflammasome and the neurotransmission pathways regulated by the orexin receptors .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that factors such as absorption, distribution, metabolism, and excretion (adme) would play a crucial role in determining the bioavailability of this compound .

Result of Action

The inhibition of the NLRP3 inflammasome by this compound could potentially lead to a decrease in the production of proinflammatory factors, thereby mitigating inflammatory responses . On the other hand, antagonism of the orexin receptors could affect feeding behavior and sleep-wakefulness cycle .

Análisis Bioquímico

Biochemical Properties

N-phenylcyclopropanecarboxamide has shown to have a strong and slow binding activity to inhibit Escherichia coli ketol-acid reductoisomerase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, making this compound a potential inhibitor for this pathway .

Cellular Effects

The effects of this compound on cellular processes are primarily through its inhibitory action on the enzyme ketol-acid reductoisomerase. This can potentially affect the synthesis of branched-chain amino acids in cells, thereby influencing cell function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the enzyme ketol-acid reductoisomerase, inhibiting its activity . This interaction can lead to changes in the metabolic pathways within the cell, particularly those involving the synthesis of branched-chain amino acids .

Metabolic Pathways

This compound interacts with the enzyme ketol-acid reductoisomerase, which is involved in the metabolic pathway of branched-chain amino acid synthesis . The inhibition of this enzyme can potentially affect the levels of these amino acids within the cell .

Aplicaciones Científicas De Investigación

N-phenylcyclopropanecarboxamide has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.

Industry: Its unique properties make it useful in the synthesis of materials and chemicals.

Comparación Con Compuestos Similares

N-methyl-N-phenylcyclopropanecarboxamide

Cyclopropylfentanyl

Cyclopropanecarboxylic acid derivatives

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

N-phenylcyclopropanecarboxamide, often referred to in the context of its analogs such as cyclopropylfentanyl, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring attached to a phenyl group and an amide functional group. This unique structure contributes to its biological activity, particularly in modulating various signaling pathways related to cancer and pain management.

Research indicates that this compound and its derivatives exhibit significant activity as inhibitors of specific kinases, particularly PIM kinases (PIM-1, PIM-2, and PIM-3). These kinases play crucial roles in regulating cell proliferation and survival, making this compound a candidate for anticancer therapy. The interaction with these kinases suggests that this compound may induce apoptosis in cancer cells, thereby inhibiting tumor growth .

Moreover, the compound has been studied for its effects on the opioid receptors, particularly in the context of pain relief. Its analogs have shown potent antinociceptive effects in various animal models, indicating their potential use in treating pain conditions .

Biological Activity Overview

The following table summarizes the primary biological activities associated with this compound:

Case Studies

- Cancer Therapeutics : A study highlighted the efficacy of a derivative of this compound as a potential anticancer agent. In vitro assays demonstrated that the compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis via PIM kinase inhibition .

- Pain Management : Another case study explored the antinociceptive effects of cyclopropylfentanyl (a closely related analog) in murine models. The results indicated that it produced dose-dependent pain relief comparable to traditional opioids, suggesting its potential as a new analgesic .

- Toxicological Analysis : Reports on cyclopropylfentanyl have raised concerns regarding its safety profile due to instances of severe intoxication and fatalities linked to its use as a recreational drug. This highlights the importance of understanding both therapeutic potentials and risks associated with compounds like this compound .

Propiedades

IUPAC Name |

N-phenylcyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-10(8-6-7-8)11-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHYJSATRBHPLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2759-52-6 | |

| Record name | N-phenylcyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What are the structural characteristics of 1-Benzoyl-N-phenylcyclopropanecarboxamide?

A1: 1-Benzoyl-N-phenylcyclopropanecarboxamide exhibits a distinct V-shaped conformation in its crystal structure. This conformation arises from a dihedral angle of 88.7° between its two benzene rings. [] The molecule is linked together in the crystal structure through N—H⋯O hydrogen bonds, forming dimers around centers of inversion. []

Q2: How do derivatives of N-phenylcyclopropanecarboxamide interact with the Chemoattractant Receptor-Homologous Molecule Expressed on T Helper 2 Cells (CRTH2) receptor, and what are the downstream effects of this interaction?

A2: Compounds like (2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylisobutyramide (K117) and (2R,4S)-N-(1-benzoyl-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylcyclopropanecarboxamide (K604) act as potent and selective antagonists for the human CRTH2 receptor. [] These derivatives bind to CRTH2 and competitively inhibit the binding of its natural ligand, Prostaglandin D2 (PGD2). This antagonism effectively blocks PGD2-induced signaling through CRTH2, leading to the inhibition of downstream effects such as calcium influx and chemotaxis in cells expressing this receptor, particularly eosinophils. [] This inhibition of eosinophil migration has potential implications for the development of new therapeutic strategies for allergic diseases. []

Q3: Why was cyclopropyl fentanyl temporarily placed in Schedule I of the Controlled Substances Act?

A3: The synthetic opioid, -(1-phenethylpiperidin-4-yl)-N-phenylcyclopropanecarboxamide (cyclopropyl fentanyl), along with its isomers, esters, ethers, salts, and salts of isomers, esters, and ethers, was temporarily placed in Schedule I of the Controlled Substances Act due to an imminent hazard it posed to public safety. [] This scheduling, enacted by the Administrator of the Drug Enforcement Administration, aimed to mitigate risks associated with the substance by imposing strict regulatory controls and sanctions on its handling. []

Q4: Are there any known applications of this compound derivatives in the context of DNA damage?

A4: While specific research on this compound and its direct influence on DNA damage is limited within the provided context, a study explores the synthesis of furoquinoline and its effects on radical-induced DNA oxidation. [, ] Although the connection to this compound is not explicitly stated, this research highlights the potential relevance of similar compounds in understanding DNA damage and protection mechanisms.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.